1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method can be combined with N-alkylation to introduce the pyrrolidine moiety. The reaction conditions often include the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with catalysts such as acetic acid and microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the pyrrolidine nitrogen using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry .
Scientific Research Applications
1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
1-Methyl-1H-indole-3-carboxaldehyde: Another indole derivative with similar synthetic applications.
2-(1-Methyl-1H-indol-3-yl)ethanamine: Known for its biological activities and synthetic utility
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of both the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses that are not observed in simpler indole derivatives .
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17(11)2)15(19)16(20)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSRBKTXKHFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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